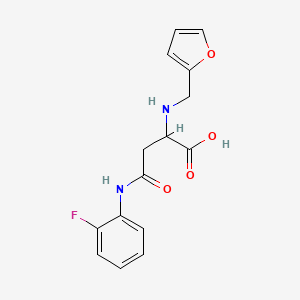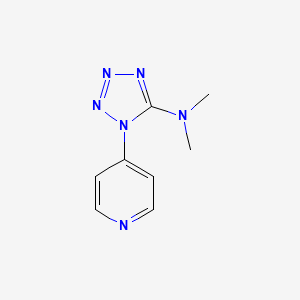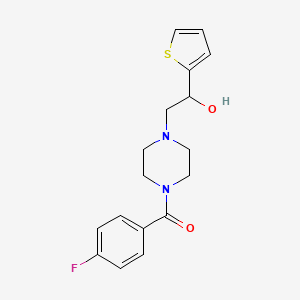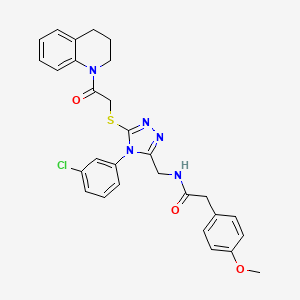
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic properties. It is commonly referred to as FFAOB, and it belongs to a class of compounds known as oxoacid derivatives. FFAOB has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications have been investigated.
作用機序
The mechanism of action of FFAOB is complex and not fully understood. However, it is believed that FFAOB works by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth. FFAOB has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
FFAOB has been shown to have a range of biochemical and physiological effects. For example, FFAOB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory conditions. Additionally, FFAOB has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism by which it exerts its anticancer effects.
実験室実験の利点と制限
FFAOB has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, FFAOB has been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, there are also limitations to the use of FFAOB in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.
将来の方向性
There are many potential future directions for research on FFAOB. For example, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of FFAOB as a potential therapeutic agent. Finally, research on FFAOB may also lead to the development of new compounds with similar or improved properties.
合成法
FFAOB can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with furan-2-carboxaldehyde, followed by a series of reactions involving various reagents and solvents. The synthesis of FFAOB is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.
科学的研究の応用
FFAOB has been studied extensively in scientific research, and its potential applications are diverse. For example, FFAOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Additionally, FFAOB has been studied as a potential anticancer agent, with promising results in preclinical studies.
特性
IUPAC Name |
4-(2-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIAMGEHRGANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)
![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)
![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)
![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)
![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)



![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)
